molecular formula C8H10N2O2 B2642284 4-(Pyrazin-2-yl)butanoic acid CAS No. 6249-44-1

4-(Pyrazin-2-yl)butanoic acid

Cat. No. B2642284
CAS RN: 6249-44-1
M. Wt: 166.18
InChI Key: BZBFTJPMOATYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrazin-2-yl)butanoic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 4-(Pyrazin-2-yl)butanoic acid is 1S/C8H10N2O2/c11-8(12)3-1-2-7-6-9-4-5-10-7/h4-6H,1-3H2,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(Pyrazin-2-yl)butanoic acid is a powder in physical form . It has a molecular weight of 166.18 . The compound’s InChI code is 1S/C8H10N2O2/c11-8(12)3-1-2-7-6-9-4-5-10-7/h4-6H,1-3H2,(H,11,12) .

Scientific Research Applications

Optical Gating and Nanofluidic Devices : A study by Ali et al. (2012) utilized a derivative of 4-(Pyrazin-2-yl)butanoic acid, specifically 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This application leverages the compound's ability to undergo photolabile reactions, facilitating UV-light-triggered transport of ionic species through synthetic ion channels, with potential implications for controlled release, sensing, and information processing in nanostructured devices (Ali et al., 2012).

Catalysis in Organic Synthesis : Khaligh et al. (2015) reported the use of 4-(Succinimido)-1-butane sulfonic acid, a compound related to 4-(Pyrazin-2-yl)butanoic acid, as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This illustrates the compound's utility as an efficient and reusable catalyst, offering advantages such as high yield, clean reaction, and simplicity in methodology, which are beneficial for green chemistry applications (Khaligh, 2015).

Pharmaceutical Applications : The compound has also been implicated in the synthesis of pharmacologically active molecules. For example, research by Procopiou et al. (2018) led to the development of a nonpeptidic αvβ6 integrin inhibitor for treating idiopathic pulmonary fibrosis, demonstrating the compound's potential as a building block in drug discovery (Procopiou et al., 2018).

Antioxidant Activity : Research on walnut kernels by Zhang et al. (2009) identified phenolic compounds with significant antioxidant activities, indicating the potential of derivatives of 4-(Pyrazin-2-yl)butanoic acid in contributing to antioxidant properties, which could be relevant in food science and nutraceuticals (Zhang et al., 2009).

Safety and Hazards

The safety information for 4-(Pyrazin-2-yl)butanoic acid indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-pyrazin-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)3-1-2-7-6-9-4-5-10-7/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBFTJPMOATYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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